molecular formula C8H11N3O2S B11779827 4-Cyclopropyl-5-(methylsulfonyl)pyrimidin-2-amine

4-Cyclopropyl-5-(methylsulfonyl)pyrimidin-2-amine

Cat. No.: B11779827
M. Wt: 213.26 g/mol
InChI Key: VTHPJDYIVHNPKD-UHFFFAOYSA-N
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Description

4-Cyclopropyl-5-(methylsulfonyl)pyrimidin-2-amine is a heterocyclic compound with a pyrimidine core This compound is notable for its unique structural features, including a cyclopropyl group and a methylsulfonyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-5-(methylsulfonyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base can yield pyrimidine derivatives .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-5-(methylsulfonyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

4-Cyclopropyl-5-(methylsulfonyl)pyrimidin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-5-(methylsulfonyl)pyrimidin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt specific biochemical pathways, leading to therapeutic effects. Detailed studies on its binding affinity and molecular docking simulations provide insights into its mechanism of action .

Comparison with Similar Compounds

Uniqueness: 4-Cyclopropyl-5-(methylsulfonyl)pyrimidin-2-amine is unique due to its specific substituents, which confer distinct chemical properties and reactivity. The presence of the cyclopropyl and methylsulfonyl groups enhances its stability and potential for diverse applications.

Properties

Molecular Formula

C8H11N3O2S

Molecular Weight

213.26 g/mol

IUPAC Name

4-cyclopropyl-5-methylsulfonylpyrimidin-2-amine

InChI

InChI=1S/C8H11N3O2S/c1-14(12,13)6-4-10-8(9)11-7(6)5-2-3-5/h4-5H,2-3H2,1H3,(H2,9,10,11)

InChI Key

VTHPJDYIVHNPKD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CN=C(N=C1C2CC2)N

Origin of Product

United States

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